molecular formula C28H62Br8N8 B599078 1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide CAS No. 155148-32-6

1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide

Cat. No.: B599078
CAS No.: 155148-32-6
M. Wt: 1150.092
InChI Key: FEYQTTMXGSTWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide is a useful research compound. Its molecular formula is C28H62Br8N8 and its molecular weight is 1150.092. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Plerixafor octahydrobromide plays a significant role in biochemical reactions. It interacts with the chemokine receptor CXCR4, a G-protein-coupled receptor that regulates cell migration . By blocking the binding of CXCR4 to its specific ligand, stromal cell-derived factor-1-alpha (SDF-1α), Plerixafor octahydrobromide increases the number of hematopoietic stem cells circulating in the systemic blood flow .

Cellular Effects

The effects of Plerixafor octahydrobromide on various types of cells and cellular processes are significant. It influences cell function by mobilizing hematopoietic stem cells from the bone marrow into the bloodstream . This process is crucial for patients with non-Hodgkin’s lymphoma and multiple myeloma, as these stem cells are then extracted from the blood and transplanted back to the patient .

Molecular Mechanism

The molecular mechanism of Plerixafor octahydrobromide involves its action as a CXCR4 antagonist . It blocks the binding of the CXCR4 receptor to its specific ligand, SDF-1α . This blocking interaction leads to an increase in the number of circulating CD34+ cells, which are a crucial type of hematopoietic stem cell .

Temporal Effects in Laboratory Settings

It is known that the compound acts rapidly, with effects observable shortly after administration .

Dosage Effects in Animal Models

The effects of Plerixafor octahydrobromide can vary with different dosages in animal models . While specific threshold effects and potential toxic or adverse effects at high doses are not fully documented, it is known that the compound has been used successfully in clinical practice .

Metabolic Pathways

Plerixafor octahydrobromide is not metabolized by the liver and is not a metabolism-dependent inhibitor of major cytochrome P450 enzymes

Transport and Distribution

It is known that the compound is widely distributed and achieves high/sustained levels in certain tissues .

Subcellular Localization

Given its role as a CXCR4 antagonist, it is likely that it interacts with cell surface receptors and may be localized to the cell membrane .

Properties

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N8.8BrH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYQTTMXGSTWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Br.Br.Br.Br.Br.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H62Br8N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694711
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen bromide (1/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1150.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155148-32-6
Record name Plerixafor octahydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155148326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen bromide (1/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLERIXAFOR OCTAHYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79I522MQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.